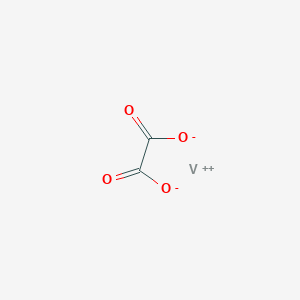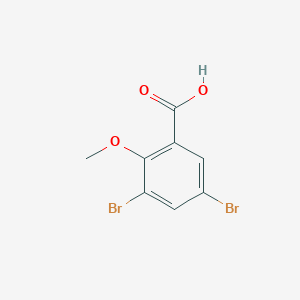
Diamminedibromopalladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamminedibromopalladium(II) is a coordination compound with the chemical formula Pd(NH3)2Br2. It is a palladium complex where the central palladium ion is coordinated by two ammonia molecules and two bromide ions. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diamminedibromopalladium(II) can be synthesized through the reaction of palladium(II) bromide with ammonia. The reaction typically occurs in an aqueous solution, where palladium(II) bromide is dissolved in water, and ammonia is added to the solution. The mixture is then stirred and heated to facilitate the formation of the desired complex.
Industrial Production Methods: In industrial settings, the production of diamminedibromopalladium(II) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the product. The compound is then isolated through filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions: Diamminedibromopalladium(II) undergoes various chemical reactions, including:
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as phosphines or other amines.
Oxidation-Reduction Reactions: The palladium center can undergo redox reactions, changing its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as phosphines (e.g., triphenylphosphine) or other amines (e.g., ethylenediamine) are commonly used. These reactions typically occur in organic solvents like dichloromethane or ethanol.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Coordination Reactions: Various ligands can be introduced in aqueous or organic solvents, depending on the desired complex.
Major Products Formed:
Substitution Reactions: Products include palladium complexes with different ligands, such as Pd(PPh3)2Br2.
Oxidation-Reduction Reactions: Products include palladium in different oxidation states, such as Pd(0) or Pd(IV) complexes.
Coordination Reactions: Products include new coordination complexes with altered properties.
Aplicaciones Científicas De Investigación
Diamminedibromopalladium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in material science for the preparation of palladium-based materials and in the electronics industry for plating and coating applications.
Mecanismo De Acción
The mechanism of action of diamminedibromopalladium(II) involves its ability to coordinate with various ligands and undergo redox reactions. The palladium center can interact with substrates, facilitating catalytic processes. In biological systems, it can bind to DNA and proteins, potentially disrupting their functions and leading to therapeutic effects.
Comparación Con Compuestos Similares
Diamminedibromopalladium(II) can be compared with other palladium complexes, such as:
Diamminedichloropalladium(II) (Pd(NH3)2Cl2): Similar structure but with chloride ligands instead of bromide. It has different solubility and reactivity properties.
Tetraamminepalladium(II) Bromide (Pd(NH3)4Br2): Contains four ammonia ligands, leading to different coordination geometry and reactivity.
Palladium(II) Acetate (Pd(OAc)2): An acetate complex with different solubility and catalytic properties.
Diamminedibromopalladium(II) is unique due to its specific ligand environment, which influences its reactivity and applications in various fields.
Propiedades
IUPAC Name |
azane;dibromopalladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAAECNKUYLOJV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Br[Pd]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H6N2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15654-59-8, 14591-90-3 |
Source


|
| Record name | Palladium, diamminedibromo-, (SP-4-2)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15654-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diamminedibromopalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)







![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B85320.png)

![(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol](/img/structure/B85323.png)
